Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[331]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting esters to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar bicyclic structure with a hydroxyl group.
Tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar structure with a hydroxymethyl group.
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Contains an oxo group instead of a hydroxymethyl group .
Uniqueness
Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and bicyclic structure.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-9-7-17-8-10(5-14)11(9)6-15/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
GPUXZIZCCCNZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2CO |
Origin of Product |
United States |
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